

Technical Guide: Physical Properties of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tetrahydro-2H-pyran-3-yl)methanamine

Cat. No.: B1341123

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a heterocyclic organic compound with potential applications in pharmaceutical research and development as a building block for more complex molecules. A thorough understanding of its physical properties is essential for its handling, formulation, and integration into synthetic pathways. This technical guide provides a summary of the available physical and chemical data for this compound, outlines general experimental protocols for the determination of key physical properties, and presents logical workflows for these experimental processes.

It is important to note that much of the quantitative data available for this compound is derived from chemical supplier databases and computational predictions. Definitive experimental values from peer-reviewed literature are not readily available. Therefore, the provided data should be considered as a reference, and experimental verification is highly recommended.

Chemical Identity

Identifier	Value
IUPAC Name	(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride
CAS Number	1159599-89-9 [1] [2] [3]
Molecular Formula	C ₆ H ₁₄ CINO [1] [2] [3]
Molecular Weight	151.63 g/mol [3] [4]
Appearance	Yellow to white solid [1]

Physical Properties

The following table summarizes the available quantitative physical property data for **(Tetrahydro-2H-pyran-3-yl)methanamine** hydrochloride. These values are primarily sourced from chemical databases and should be confirmed experimentally.

Property	Value	Source
Melting Point	Not available	-
Boiling Point	Not available	-
pKa (Predicted)	9.96 ± 0.29	ChemicalBook
Solubility	Not experimentally determined. Expected to be soluble in water and lower alcohols.	-

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **(Tetrahydro-2H-pyran-3-yl)methanamine** hydrochloride are not available in the published literature. Therefore, this section provides general, well-established methodologies that can be applied to this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following is a general protocol using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

- **(Tetrahydro-2H-pyran-3-yl)methanamine** hydrochloride sample
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- **Capillary Tube Packing:** Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Apparatus Setup:** Place the packed capillary tube into the heating block of the melting point apparatus.
- **Heating:**
 - For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
 - For a more precise measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the estimated melting point.
- **Observation:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

- Replicates: Perform the measurement at least two more times and calculate the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of the compound in water at a specified temperature.

Materials:

- (Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride sample
- Distilled or deionized water
- Scintillation vials or flasks with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method
- Syringe filters (e.g., 0.45 μ m)

Procedure:

- Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of water (e.g., 5 mL). The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a moderate speed to pellet the excess solid.
- Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe.
- Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
- Quantification:
 - Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).
 - Analyze the diluted sample using the chosen analytical method to determine the concentration of the dissolved compound.
- Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable group by monitoring pH changes during titration with an acid or a base.

Objective: To determine the acid dissociation constant (pKa) of the primary amine group.

Materials:

- **(Tetrahydro-2H-pyran-3-yl)methanamine** hydrochloride sample
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water (degassed)
- pH meter with a calibrated electrode

- Burette
- Magnetic stirrer and stir bar

Procedure:

- Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.
- Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
- Titration:
 - Slowly add the standardized NaOH solution in small, precise increments from a burette.
 - After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - Determine the equivalence point, which is the point of the steepest slope on the curve.
 - The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).
- Replicates: Repeat the titration to ensure reproducibility.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Workflow for Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Workflow for Potentiometric pKa Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (TETRAHYDRO-2H-PYRAN-3-YL)METHANAMINE HYDROCHLORIDE, CasNo.1159599-89-9 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 2. (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride [allbiopharm.com]
- 3. (Oxan-3-yl)methanamine hydrochloride | C6H14CINO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341123#physical-properties-of-tetrahydro-2h-pyran-3-yl-methanamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com